1-(3-Chlorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
Pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) is a compound used as a building block to construct copolymers . It’s used in the creation of polymer semiconductors, which have shown promising p-channel charge transport performance .
Synthesis Analysis
A preparative procedure for the synthesis of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves the use of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aromatic aldehyde, and aliphatic amine .Molecular Structure Analysis
The propyl-substituted DPP derivative (PR3C) has three polymorphic forms, each showing a different color (red, orange, and yellow). The results of the crystal structure analysis indicate that PR3C adopts different conformations in each polymorph .Chemical Reactions Analysis
The propyl-substituted DPP derivative (PR3C) was used as a building block to construct copolymers with a quaterthiophene unit . The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels .Scientific Research Applications
Antibacterial Agents
Research on related compounds includes the synthesis of novel antibacterial agents. For instance, derivatives synthesized employing Baker-Venkatraman transformation showed efficacy against both gram-negative and gram-positive bacteria (Javed Sheikh et al., 2009).
Photoluminescent Materials
Studies have also explored photoluminescent materials, where conjugated polymers containing related chromophore units exhibited strong photoluminescence and photochemical stability, suggesting applications in electronic devices (T. Beyerlein & B. Tieke, 2000).
Crystal Structure Analysis
Crystal structure analysis of related compounds has provided insights into their molecular structure, offering potential for the design of new materials with tailored properties. For example, analysis of compounds with fused-ring systems highlighted the importance of molecular structure in determining material properties (J. N. Low et al., 2004).
Electronic Applications
Research into related compounds has identified potential applications in electronics. For instance, studies on polymers containing related chromophore units revealed their suitability for electronic applications due to their good solubility, processability, and strong fluorescence (Kai A. I. Zhang & B. Tieke, 2008).
Organic Photovoltaic Cells
Compounds with related structures have been investigated as donor materials for organic photovoltaic cells (OPVs). These studies have shown that the structural modifications can significantly impact the photovoltaic performance, offering pathways to more efficient OPVs (Zhonglian Wu et al., 2011).
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO3/c1-10-6-7-14-13(8-10)17(22)15-16(11-4-3-5-12(20)9-11)21(2)19(23)18(15)24-14/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYFZASVPUALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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